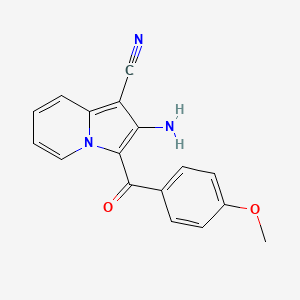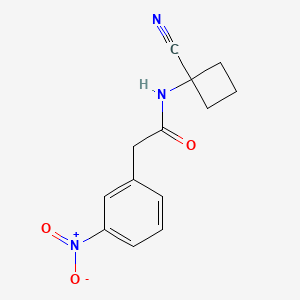
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine, also known as CPY, is a pyridine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPY has been reported to exhibit promising activity against various diseases, including cancer and inflammation.
Scientific Research Applications
Fungicide Development
The compound 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine has been utilized in the development of fungicides. For instance, it is a key component in the fungicide fluazinam. This compound features a dihedral angle between the pyridine and benzene ring planes, contributing to its effectiveness. It forms inversion dimers linked by hydrogen bonds, C—Cl⋯π, and N—O⋯π interactions in a crystal, leading to a three-dimensional network critical for its fungicidal properties (Jeon, Kim, Lee, & Kim, 2013).
Synthesis of Bioactive Compounds
This chemical is also integral in synthesizing bioactive compounds, especially those with fungicidal activity. Novel derivatives containing this compound have shown efficient broad-spectrum fungicidal activity, controlling various plant diseases (Yu, Xu, Tu, Li, & Li, 2006).
Pesticide Synthesis
The synthesis of pesticides frequently employs 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine as a significant component. Various processes for synthesizing this pyridine derivative, particularly for pesticide development, have been reviewed, highlighting its importance in the field (Xin-xin, 2006).
Organic Synthesis
The compound is also used in organic synthesis processes. It serves as a starting material in various synthetic pathways, demonstrating its versatility in chemical reactions (Greszler & Stevens, 2009).
Halogen Substitutions in Pyridines
It plays a role in studies exploring halogen shuffling in pyridines, where selective electrophilic substitutions are investigated (Mongin, Tognini, Cottet, & Schlosser, 1998).
properties
IUPAC Name |
3-chloro-2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-16-9(8)17-7-1-2-15-5-7/h3-4,7,15H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGJJYAPLBTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

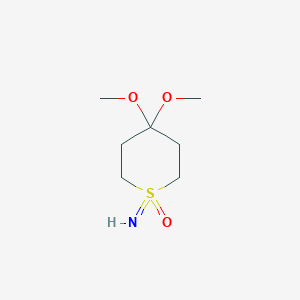
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)
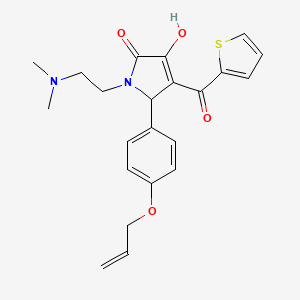
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
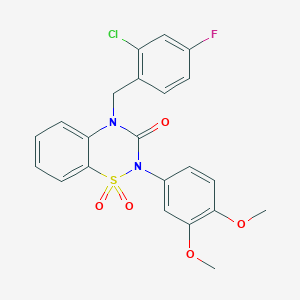
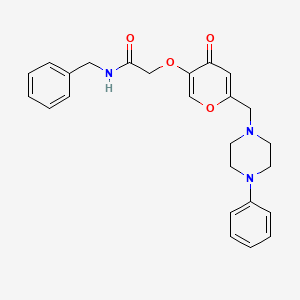
![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)
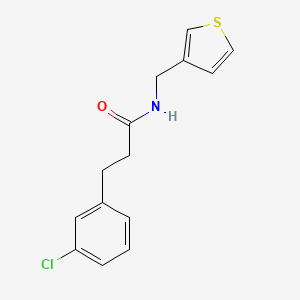
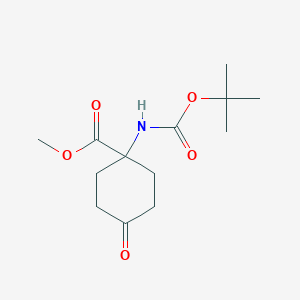
![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)
